[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol
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Overview
Description
[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol is a compound that has garnered significant attention in the scientific community due to its unique chemical structure and properties. It is known for its molecular formula C13H28O2Si and a molecular weight of 244.45 g/mol . This compound is often utilized in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same silylation reaction but may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can yield primary or secondary alcohols .
Scientific Research Applications
[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol involves its ability to protect hydroxyl groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted side reactions and ensuring the selective formation of desired products. This protection is crucial in multi-step synthesis processes where the integrity of functional groups must be maintained .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMSCl): Used as a protecting reagent for alcohols, amines, and carboxylic acids.
tert-Butyldimethylsilanol: Another silyl protecting group used in organic synthesis.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Used in the preparation of silyl ethers and other derivatives.
Uniqueness
[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol is unique due to its specific stereochemistry and the stability provided by the tert-butyl(dimethyl)silyl group. This stability makes it particularly useful in complex synthetic routes where other protecting groups might fail.
Properties
IUPAC Name |
[(1S,2R)-2-[tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h11-12,14H,6-10H2,1-5H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLGSESJSQXNHX-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCCC[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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